7-Ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Description
7-Ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one is a complex alkaloid classified under Gelsemium alkaloids, a group known for their intricate polycyclic frameworks and bioactive properties . The compound features a spiro system connecting an indole moiety to a tricyclic oxygen- and nitrogen-containing scaffold. Key structural attributes include:
- Ethylidene group: A double-bonded ethyl substituent (C=C) at position 7, contributing to stereochemical rigidity.
- Methoxy substituents: At positions 1' and 6' on the indole ring, influencing electronic and steric properties.
- Spiro junction: A shared atom (C2) between the indole and the 11-oxa-5-azatricyclo[6.3.1.04,9]dodecane system, creating a three-dimensional structure.
The compound’s InChI Key (CVZRLVRONXDZMM-JNIIIHBOSA-N) and SMILES strings highlight its stereochemistry and connectivity, critical for interactions with biological targets .
Properties
IUPAC Name |
7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORKKCARNQAZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Ethylidene-1’,6’-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one involves multiple steps, typically starting with the preparation of the indole core. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the spiro structure. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen functionalities.
Reduction: Employing reducing agents to remove oxygen functionalities or add hydrogen atoms.
Substitution: Replacing one functional group with another using specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Ethylidene-1’,6’-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3’-indole]-2’-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Differences Between Structurally Related Compounds
Key Observations:
Tricyclic Core Variations: The target compound’s 11-oxa-5-azatricyclo[6.3.1.04,9]dodecane system has a larger ring (12-membered) compared to the 10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene (11-membered) in the ethyl-substituted analog . The Gelsemium alkaloid in shares the ethylidene and carbaldehyde groups but differs in stereochemistry, which may alter biological target specificity .
Substituent Effects: Ethylidene vs. Carbaldehyde Group: Present in both the target compound and ’s analog, this group offers a reactive site for covalent modifications or hydrogen bonding, absent in the ethyl-substituted compound .
Taxonomic Classification: The target compound and ’s analog are classified under Gelsemium alkaloids, associated with neuroactive properties, while the ethyl-substituted derivative falls under general indoles, often linked to broader pharmacological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
